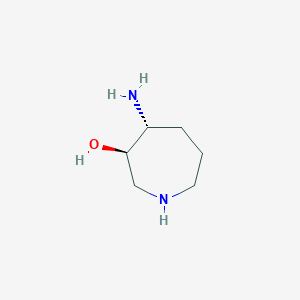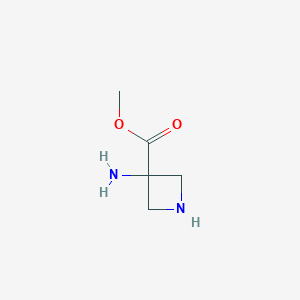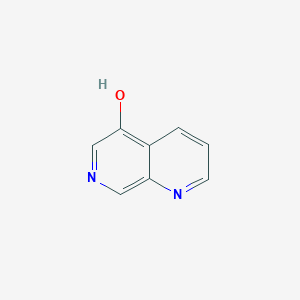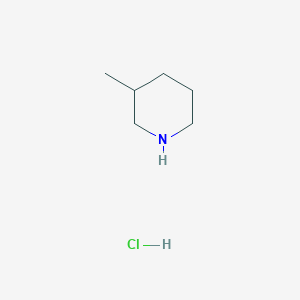
(3R,4R)-4-Aminoazepan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-4-Aminoazepan-3-ol is a chiral compound with a seven-membered ring structure containing an amino group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Aminoazepan-3-ol typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding azepanone derivative using a chiral catalyst. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound with high enantiomeric purity.
化学反応の分析
Types of Reactions
(3R,4R)-4-Aminoazepan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azepan derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
Chemistry
In chemistry, (3R,4R)-4-Aminoazepan-3-ol is used as a building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound is studied for its potential as a scaffold for the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of pharmaceutical agents targeting various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.
作用機序
The mechanism of action of (3R,4R)-4-Aminoazepan-3-ol involves its interaction with specific molecular targets in biological systems. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
(3R,4R)-4-Hydroxyazepan-3-ol: Similar structure but with a hydroxyl group instead of an amino group.
(3R,4R)-4-Aminohexan-3-ol: Similar structure but with a six-membered ring.
(3R,4R)-4-Aminopentan-3-ol: Similar structure but with a five-membered ring.
Uniqueness
(3R,4R)-4-Aminoazepan-3-ol is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness makes it valuable in the design of novel compounds with specific biological activities.
特性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
(3R,4R)-4-aminoazepan-3-ol |
InChI |
InChI=1S/C6H14N2O/c7-5-2-1-3-8-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1 |
InChIキー |
IRWCLYGRXRJJSF-PHDIDXHHSA-N |
異性体SMILES |
C1C[C@H]([C@@H](CNC1)O)N |
正規SMILES |
C1CC(C(CNC1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)




![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)






